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molecular formula C10H11F3N2O3 B8423422 2-(1-Piperidinyl)-4-trifluoromethyloxazole-5-carboxylic acid

2-(1-Piperidinyl)-4-trifluoromethyloxazole-5-carboxylic acid

Cat. No. B8423422
M. Wt: 264.20 g/mol
InChI Key: GSDNXGCHNWNELS-UHFFFAOYSA-N
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Patent
US08716312B2

Procedure details

To a solution of ethyl 2-(1-piperidinyl)-4-trifluoromethyloxazole-5-carboxylate (A-3) (1.28 g) in THF (20 mL) at RT was added 1 N NaOH (20 mL). The reaction mixture was stirred at RT for 3 h then diluted with H2O (100 mL) and 1 N NaOH (10 mL). The aqueous solution was washed with Et2O (2×100 mL) and then acidified to pH=1 by addition of 1 N HCl, and extracted with EtOAc (3×50 mL). The combined organic extract was dried over Na2SO4, filtered, and concentrated to yield 2-(1-piperidinyl)-4-trifluoromethyloxazole-5-carboxylic acid (A-4) as a white solid (1.16 g, 100% yield). LCMS (ESI) calcd for [M+1]+ 265.1. found 265.1.
Name
ethyl 2-(1-piperidinyl)-4-trifluoromethyloxazole-5-carboxylate
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[O:8][C:9]([C:16]([O:18]CC)=[O:17])=[C:10]([C:12]([F:15])([F:14])[F:13])[N:11]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>C1COCC1.O.[OH-].[Na+]>[N:1]1([C:7]2[O:8][C:9]([C:16]([OH:18])=[O:17])=[C:10]([C:12]([F:14])([F:15])[F:13])[N:11]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:3.4|

Inputs

Step One
Name
ethyl 2-(1-piperidinyl)-4-trifluoromethyloxazole-5-carboxylate
Quantity
1.28 g
Type
reactant
Smiles
N1(CCCCC1)C=1OC(=C(N1)C(F)(F)F)C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The aqueous solution was washed with Et2O (2×100 mL)
ADDITION
Type
ADDITION
Details
acidified to pH=1 by addition of 1 N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1(CCCCC1)C=1OC(=C(N1)C(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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